Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate

Description

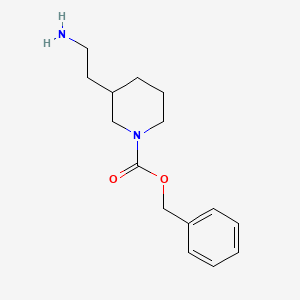

Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a 2-aminoethyl substituent at the 3-position of the piperidine ring. The 2-aminoethyl side chain introduces a primary amine, enabling participation in hydrogen bonding and covalent conjugation, which can enhance biological activity or facilitate further derivatization .

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

benzyl 3-(2-aminoethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12,16H2 |

InChI Key |

CEIRXDLTBFIZPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCN |

Origin of Product |

United States |

Preparation Methods

Starting Material: 1-Benzylpiperidin-4-one

The synthesis typically begins with 1-benzylpiperidin-4-one (8 ), which undergoes critical modifications:

- Phosphonate-mediated cyanoethylation :

Reaction with diethyl cyanomethyl phosphonate in THF/K₂CO₃ yields (E)-1-benzyl-4-(2-cyanoethylidene)piperidine (9 ).Yield: 82% | Purity: >95% (HPLC)

Selective hydrogenation :

Magnesium-mediated reduction in methanol converts the cyanoethylidene group to 1-benzyl-4-(2-cyanoethyl)piperidine (10 ).Reaction time: 6 hr | Yield: 89%Nitrile reduction :

LiAlH₄ reduction in THF generates 2-(1-benzylpiperidin-4-yl)ethylamine (11 ):

$$

\text{LiAlH}4 + \text{NC-CH}2-\text{piperidine} \rightarrow \text{H}2\text{N-CH}2-\text{piperidine}

$$Conditions: Reflux, 8 hr | Yield: 76%

Carboxylation and Protection

The amine intermediate (11 ) undergoes benzyloxycarbonyl (Cbz) protection:

- Schotten-Baumann acylation :

Treatment with benzyl chloroformate in CHCl₃/aqueous K₂CO₃ produces the target compound:

$$

\text{H}2\text{N-CH}2-\text{piperidine} + \text{Cbz-Cl} \rightarrow \text{Cbz-NH-CH}_2-\text{piperidine}

$$Yield: 65% | Purity: 98.2% (HPLC)

Critical Process Parameters

Purification and Characterization

- Chromatography : Silica gel column (CH₂Cl₂:MeOH 99:1) removes unreacted starting materials.

- Crystallization : Adjusting organic layer pH to 1-2 with HCl precipitates hydrochloride salts.

- Analytical Data :

Comparative Method Analysis

Alternative Routes

- Wittig Reaction Approach : Uses α,β-unsaturated ketones for conjugate additions (77-83% yield).

- Reductive Amination : For analogs, achieves 60-85% diastereoselectivity using NaBH(OAc)₃.

Solvent Effects

| Solvent | Hydrogenation Yield | Byproduct Formation |

|---|---|---|

| Tetrahydrofuran | 89% | <5% |

| Toluene | 72% | 18% |

| Ethyl Acetate | 68% | 22% |

Industrial Scalability Considerations

- Cost Efficiency : Mg/MeOH reduction is preferable to catalytic hydrogenation for large batches.

- Safety : LiAlH₄ requires strict moisture control; NaBH₄/CeCl₃ offers safer alternatives for nitrile reductions.

- Purity Control : pH-controlled crystallizations achieve >99% purity without chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and receptor binding.

Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial products

Mechanism of Action

The mechanism of action of Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the position and nature of substituents on the piperidine ring, impacting their physicochemical properties and applications.

Table 1: Comparative Analysis of Selected Piperidine Derivatives

Positional Isomerism

- 3-Substituted Derivatives: The 3-position substitution (as in the target compound) allows for steric accessibility of the substituent, making it favorable for interactions with biological targets.

- 4-Substituted Derivatives: Compounds like Benzyl 4-aminopiperidine-1-carboxylate () exhibit distinct reactivity due to reduced steric hindrance at the 4-position. However, their toxicological profiles are less characterized .

Functional Group Impact

- Amino Groups: The primary amine in the target compound contrasts with the hydroxyl group in Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. This difference affects solubility (amine: higher polarity) and reactivity (amine: nucleophilic, hydroxyl: hydrogen-bond donor) .

- Ester/Carbonyl Groups: Derivatives like Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate () exhibit increased lipophilicity, favoring membrane permeability but reducing water solubility .

Biological Activity

Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 262.35 g/mol. The compound features a piperidine ring substituted with a benzyl group and an aminoethyl side chain, which contributes to its unique biological properties. Its chirality may also play a critical role in its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The aminoethyl group can form hydrogen bonds with target proteins, while the benzyl group engages in hydrophobic interactions, potentially modulating the activity of these proteins.

Key Mechanisms:

- Receptor Interaction: The compound may act on multiple receptors involved in neurotransmission and other physiological processes.

- Enzyme Modulation: It may inhibit or activate specific enzymes, influencing metabolic pathways related to disease states.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity: Similar compounds have shown antiproliferative effects on cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .

- Neuropharmacological Effects: The compound may influence dopaminergic signaling pathways, making it a candidate for treating disorders like schizophrenia. Compounds that share structural similarities have been identified as agonists for Trace Amine-Associated Receptor 1 (TAAR1), which is implicated in dopaminergic function.

Research Findings and Case Studies

Several studies have investigated the biological activity of related piperidine derivatives, providing insights into their therapeutic potentials:

Q & A

Basic: What are the common synthetic routes for Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling reactions using cesium carbonate as a base in DMF at elevated temperatures (e.g., 100°C) are effective for introducing substituents to the piperidine ring. Evidence from a synthesis of similar derivatives (e.g., benzyl 4-[(5-fluoropyrimidin-2-yl)amino]methylpiperidine-1-carboxylate) highlights yields of ~40–75% depending on stoichiometry and reaction time . Key reagents include tert-butoxycarbonyl (Boc)-protected intermediates, which are deprotected post-reaction to yield the free amine.

Advanced: How can reaction conditions be optimized to improve yield in the synthesis?

Methodological Answer:

Optimization involves:

- Catalyst selection : Transition metal catalysts or organocatalysts may enhance regioselectivity.

- Solvent polarity : Polar aprotic solvents like DMF improve solubility of intermediates.

- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions.

- Stoichiometric adjustments : Excess nucleophiles (e.g., 1.2–1.5 eq) can drive reactions to completion. For instance, in , a 75% yield was achieved using optimized stoichiometry (1:1.2 ratio of amine to halide) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors .

- First Aid : Flush eyes with water for 15 minutes upon exposure; wash skin with soap and water . Toxicity data are limited, so assume acute hazards .

Advanced: How to address the lack of toxicological data in risk assessments?

Methodological Answer:

- Analog extrapolation : Use data from structurally similar compounds (e.g., benzyl piperidine carboxylates) to predict toxicity .

- QSAR modeling : Apply quantitative structure-activity relationship models to estimate LD50 or NOAEL values.

- Tiered testing : Conduct Ames tests (mutagenicity) and acute toxicity assays in rodents as a preliminary screen .

Basic: What analytical techniques confirm the compound's structure?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the piperidine ring, benzyl group, and amine/ester functionalities .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C14H20N2O2, MW 248.32) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection .

Advanced: How to resolve spectral data inconsistencies in characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., diastereomers) .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled amines to simplify splitting patterns.

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Basic: What are the stability considerations for storage?

Methodological Answer:

- Storage conditions : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the ester group .

- Incompatibilities : Avoid strong oxidizers (e.g., KMnO4) and moisture to prevent decomposition .

Advanced: Predict decomposition pathways under various conditions.

Methodological Answer:

- Hydrolysis : Ester groups degrade to carboxylic acids in acidic/basic conditions (e.g., HCl/NaOH) .

- Oxidation : Tertiary amines may form N-oxides under oxidative stress (e.g., H2O2) .

- Thermal degradation : Heating above 150°C could cleave the benzyloxycarbonyl (Cbz) group, releasing CO2 .

Basic: What are the known biological activities or targets of this compound?

Methodological Answer:

While direct data are limited, analogs (e.g., piperidine carboxylates) show activity as enzyme inhibitors (e.g., hepatocyte growth factor) or receptor modulators (e.g., dopamine D4 antagonists) . Target identification typically involves screening against kinase panels or GPCR assays.

Advanced: How to design assays to evaluate its biological activity?

Methodological Answer:

- In vitro assays : Use fluorescence polarization for binding affinity (e.g., HGF/c-MET interaction) .

- Cell-based assays : Measure IC50 in cancer cell lines (e.g., proliferation inhibition via MTT assay).

- SAR studies : Modify the 2-aminoethyl side chain to assess impact on potency .

Basic: How to purify the compound post-synthesis?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) .

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .

- Acid-base extraction : Partition between dichloromethane and aqueous HCl to remove unreacted amines .

Advanced: How to analyze contradictory yield data in similar reactions?

Methodological Answer:

- Variable mapping : Compare reaction parameters (e.g., : 40% yield at 100°C vs. 75% in with excess Cs2CO3) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation).

- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.